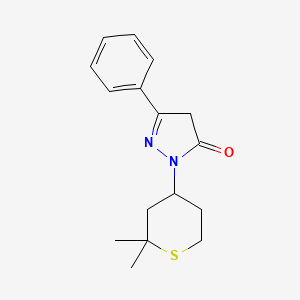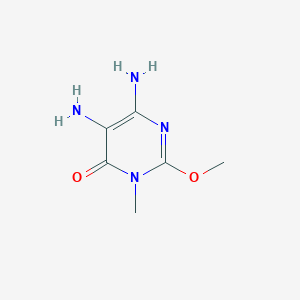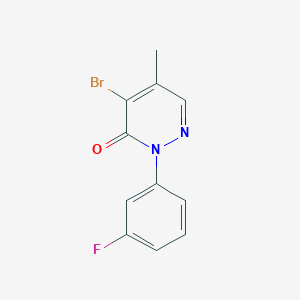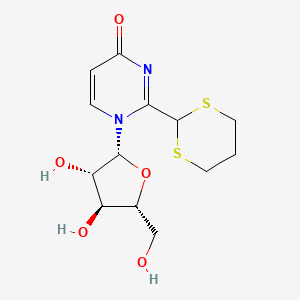
1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and an imidazole ring with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of an imidazole derivative, followed by the introduction of the benzyloxy group and the aldehyde functionality. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carboxylic acid.
Reduction: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-methanol.
Substitution: 1-((Benzyloxy)methyl)-4-azido-1H-imidazole-5-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its aldehyde group can form Schiff bases with amines, which is useful in bioconjugation techniques.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many bioactive molecules, making it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. This can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-1H-imidazole-5-carbaldehyde: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
1-((Benzyloxy)methyl)-4-chloro-1H-imidazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups. The presence of both the benzyloxy group and the bromine atom provides distinct reactivity patterns, making it versatile for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
189014-06-0 |
|---|---|
Molekularformel |
C12H11BrN2O2 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
5-bromo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c13-12-11(6-16)15(8-14-12)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChI-Schlüssel |
KWSNFRVLWYODLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCN2C=NC(=C2C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


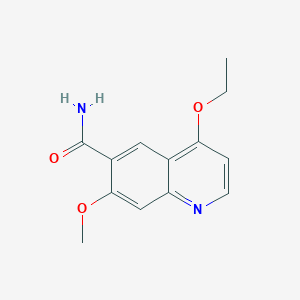
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)

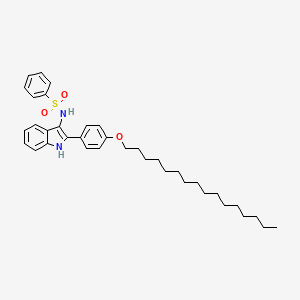
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
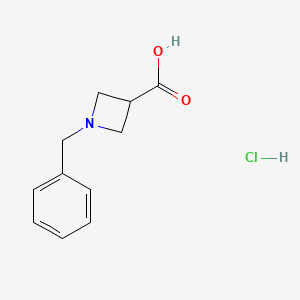
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
